N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-4-methyl-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide
Description
This compound is a heterocyclic molecule featuring a thiazole-5-carboxamide core substituted with a 4-methyl group and a 1H-pyrrol-1-yl moiety at positions 2 and 5, respectively. The pyrazol-4-yl group is further modified by a (2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl substituent.
Synthesis routes for analogous compounds often involve coupling reactions under basic conditions. Crystallographic refinement via SHELXL () may aid in resolving its three-dimensional conformation, particularly the dihydrobenzo dioxin ring’s puckering and thiazole-planarity .
Properties
IUPAC Name |
N-[1-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)pyrazol-4-yl]-4-methyl-2-pyrrol-1-yl-1,3-thiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5O3S/c1-14-19(30-21(23-14)25-8-4-5-9-25)20(27)24-15-10-22-26(11-15)12-16-13-28-17-6-2-3-7-18(17)29-16/h2-11,16H,12-13H2,1H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKRDXEXSOUEQFC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)N2C=CC=C2)C(=O)NC3=CN(N=C3)CC4COC5=CC=CC=C5O4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of N-{1-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-1H-pyrazol-4-yl}-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide are cholinesterases and lipoxygenase enzymes. These enzymes play a crucial role in the nervous system and inflammatory responses, respectively.
Mode of Action
N-{1-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-1H-pyrazol-4-yl}-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide interacts with its targets by inhibiting their activity. This inhibition results in a decrease in the breakdown of acetylcholine in the case of cholinesterases, and a reduction in the production of leukotrienes in the case of lipoxygenase.
Biochemical Pathways
The action of N-{1-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-1H-pyrazol-4-yl}-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide affects several biochemical pathways. By inhibiting cholinesterases, it impacts the cholinergic pathway, leading to an increase in acetylcholine levels. This can enhance neuronal communication. By inhibiting lipoxygenase, it affects the arachidonic acid pathway, potentially reducing inflammation.
Pharmacokinetics
Similar compounds are known to be absorbed from the gastrointestinal tract, metabolized in the liver, and excreted through bile or feces. These properties can impact the bioavailability of the compound.
Result of Action
The molecular and cellular effects of N-{1-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-1H-pyrazol-4-yl}-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide’s action include enhanced neuronal communication due to increased acetylcholine levels and potential reduction in inflammation due to decreased leukotriene production.
Biological Activity
The compound N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-4-methyl-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide is a structurally complex molecule that has garnered attention for its potential biological activities. This article explores its synthesis, biological activity, and relevant research findings.
Molecular Characteristics
- Molecular Formula : C23H26N4O3S
- Molecular Weight : 446.55 g/mol
- LogP : 4.7126 (indicating lipophilicity)
- PSA (Polar Surface Area) : 71.03 Ų
Structural Representation
The compound features a thiazole ring, a pyrazole moiety, and a dihydrobenzo[dioxin] unit, which are known to influence its biological activity.
Antiparasitic Properties
Recent studies have indicated that derivatives of the pyrazole structure exhibit significant antiparasitic activity against various protozoan pathogens such as Trypanosoma cruzi and Leishmania infantum. These compounds were noted for their low micromolar potencies while showing minimal cytotoxicity to human cells .
Anti-inflammatory Activity
Research has demonstrated that related pyrazole derivatives possess anti-inflammatory properties. For instance, some compounds have shown selective inhibition of COX-2 with a high selectivity index, suggesting their potential as anti-inflammatory agents . The anti-inflammatory efficacy was evaluated using carrageenan-induced rat paw edema models, indicating promising results in reducing inflammation .
Cytotoxicity and Safety Profile
While exploring the biological activities of these compounds, it is crucial to assess their cytotoxicity. Some studies reported that certain pyrazole derivatives exhibited cytotoxic effects at specific concentrations, necessitating careful evaluation during drug development . However, several derivatives were identified as non-toxic with favorable safety profiles in preclinical studies .
Antimicrobial Activity
Compounds similar to the target molecule have also been investigated for antimicrobial properties against both Gram-positive and Gram-negative bacteria. The broad-spectrum activity suggests potential applications in treating bacterial infections .
Study on Pyrazole Derivatives
A comprehensive study focused on synthesizing various substituted pyrazole derivatives revealed that specific modifications at the 4-position of the pyrazole ring significantly enhanced their biological activities. For example, compounds with aryl substitutions demonstrated improved anti-inflammatory and antiparasitic activities compared to their unsubstituted counterparts .
In Vivo Studies
In vivo studies involving animal models have shown that certain derivatives maintain efficacy without significant adverse effects on vital organs such as the liver and kidneys. Histopathological evaluations indicated minimal degenerative changes, supporting the safety of these compounds for further development .
Summary of Findings
Scientific Research Applications
Antiparasitic Properties
Recent studies have indicated that derivatives of this compound exhibit significant antiparasitic activity against protozoan pathogens such as Trypanosoma cruzi and Leishmania infantum. These compounds have demonstrated low micromolar potencies with minimal cytotoxicity to human cells, suggesting their potential as therapeutic agents against parasitic infections.
Anti-inflammatory Activity
The compound shows promise as an anti-inflammatory agent. Research has demonstrated selective inhibition of COX-2, a key enzyme in the inflammatory response. In vivo studies using carrageenan-induced rat paw edema models highlighted its efficacy in reducing inflammation, indicating potential applications in treating inflammatory diseases.
Cytotoxicity and Safety Profile
While evaluating the biological activities, it is essential to assess cytotoxicity. Some derivatives exhibited cytotoxic effects at specific concentrations; however, many were identified as non-toxic with favorable safety profiles in preclinical studies. This balance of efficacy and safety is crucial for further development.
Antimicrobial Activity
Similar compounds have been investigated for their antimicrobial properties against both Gram-positive and Gram-negative bacteria. Their broad-spectrum activity suggests potential applications in treating bacterial infections, making them valuable candidates for antibiotic development.
Case Study 1: Antiparasitic Activity
A study published in a peer-reviewed journal explored the antiparasitic effects of various pyrazole derivatives against Leishmania infantum. The results indicated that modifications at the 4-position of the pyrazole ring significantly enhanced biological activity, with some compounds achieving IC50 values in low micromolar ranges while maintaining low cytotoxicity against human cell lines.
Case Study 2: Anti-inflammatory Effects
In another investigation focusing on anti-inflammatory properties, researchers evaluated a series of thiazole derivatives similar to N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-4-methyl-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide using carrageenan-induced edema models. The study found that certain derivatives significantly reduced paw swelling compared to control groups, highlighting their potential as anti-inflammatory agents.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Dihydrobenzo[b][1,4]dioxin Derivatives
Compounds like 4g and 4h () incorporate dihydrobenzo[b][1,4]dioxin but are fused with coumarin and benzodiazepine/oxazepine systems instead of thiazole-pyrazole frameworks. These differences likely alter electronic properties and binding affinities. For example, coumarin’s extended π-system in 4g may enhance fluorescence, whereas the target compound’s thiazole-pyrrole arrangement could favor hydrogen bonding .
Pyrazole-Thiazole Hybrids
Pyrazole-thiazole hybrids, such as those in , share the pyrazole core but lack the dihydrobenzo dioxin and pyrrole substituents.
Pyrrol-1-yl-Substituted Analogs
The compound 900019-73-0 (2-chloro-5-(1H-pyrrol-1-yl)pyridine, ) shares the pyrrole substituent but replaces the thiazole with a pyridine ring.
Structural and Functional Analysis
Molecular Networking and Dereplication
highlights molecular networking for comparing fragmentation patterns. A high cosine score (>0.8) between the target compound and other thiazole-carboxamides would suggest shared biosynthetic pathways or structural motifs. For example, the pyrrol-1-yl-thiazole moiety may yield unique MS/MS fragments (e.g., m/z 94 for pyrrole cleavage), distinguishing it from pyridine-based analogs .
Physicochemical Properties
While explicit data on solubility or logP is unavailable, structural analogs suggest:
- The pyrrole and pyrazole nitrogen atoms may serve as hydrogen-bond acceptors/donors, influencing solubility in polar solvents .
Research Findings and Implications
- Synthetic Accessibility : The target compound’s synthesis likely requires multi-step protocols, as seen in , involving heterocyclic coupling and functional group protection .
- Bioactivity Potential: Though direct data is absent, related pyrazole-thiazole derivatives () show antimicrobial and anticancer activities, suggesting the target compound could be explored for similar applications .
- Crystallographic Insights : SHELXL-refined structures () may reveal conformational rigidity in the dihydrobenzo dioxin ring, critical for molecular recognition .
Tabular Comparison of Key Compounds
Q & A
Q. What are the established synthetic routes for preparing the pyrazole-thiazole core structure of this compound?
The pyrazole-thiazole scaffold can be synthesized via cyclocondensation and coupling reactions. A common approach involves:
- Cyclocondensation : Starting with ethyl acetoacetate and phenylhydrazine to form pyrazole intermediates (e.g., 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate) under basic conditions .
- Thiazole Formation : Reacting pyrazole intermediates with thiourea derivatives or via Hantzsch thiazole synthesis. For example, coupling 5-(substituted phenyl)-1,3,4-oxadiazole-2-thiol with RCH2Cl in DMF using K₂CO₃ as a base yields thiazole-linked pyrazoles .
- Key Reagents : DMF, K₂CO₃, and phosphorus oxychloride are critical for cyclization and activation steps .
Q. How is the structural integrity of this compound validated post-synthesis?
Validation employs a combination of analytical techniques:
- Spectroscopy : IR confirms functional groups (e.g., C=O at ~1700 cm⁻¹), while ¹H/¹³C NMR identifies proton environments (e.g., dihydrobenzodioxin methylene protons at δ 4.2–4.5 ppm) .
- Mass Spectrometry : ESI-MS provides molecular ion peaks matching the calculated mass (e.g., [M+H]⁺ at m/z 489.55 for C₂₅H₂₃N₅O₄S) .
- Elemental Analysis : Confirms purity by comparing experimental vs. calculated C/H/N/S percentages .
Advanced Research Questions
Q. How can computational methods optimize reaction conditions for synthesizing this compound?
Advanced optimization integrates quantum chemical calculations and information science:
- Reaction Path Search : Quantum mechanics (e.g., DFT) identifies low-energy intermediates and transition states, reducing trial-and-error in solvent/catalyst selection .
- Data-Driven Design : Machine learning models trained on reaction databases predict optimal conditions (e.g., DMF as solvent, 120°C for cyclization) .
- Case Study : Phosphorus oxychloride-mediated cyclization at 120°C achieved 85% yield in , validated by computational energy profiles .
Q. What strategies resolve contradictions in spectral data interpretation for this compound?
Discrepancies in NMR/IR data arise from tautomerism or solvent effects. Mitigation strategies include:
- Variable Temperature NMR : Differentiates dynamic processes (e.g., keto-enol tautomerism in the thiazole ring) .
- DFT Simulations : Compare computed vs. experimental spectra to assign ambiguous peaks (e.g., distinguishing pyrrole N-H vs. carboxyl O-H in IR) .
- Deuteration Studies : Exchangeable protons (e.g., NH in pyrazole) disappear upon D₂O treatment, clarifying assignments .
Q. How does molecular docking predict the biological activity of this compound?
Docking studies target enzymes like human dihydrofolate reductase (DHFR, PDB: 1KMS):
- Protocol : AutoDock Vina or Glide scores binding affinities. For example, derivatives with 4-nitrophenyl substituents showed higher affinity (ΔG = −9.2 kcal/mol) due to π-π stacking with Phe31 .
- Validation : Correlation between docking scores and in vitro IC₅₀ values (e.g., pyrazole-thiazole derivatives inhibited DHFR with IC₅₀ = 2.1 μM) .
Methodological Challenges and Solutions
Q. What experimental variables critically influence the yield of the Mannich reaction in synthesizing dihydrobenzodioxin intermediates?
The Mannich reaction (e.g., coupling 4-chloro-2-(1H-pyrazol-3-yl)phenol with diaza-18-crown-6) is sensitive to:
Q. How can synthetic byproducts be minimized during thiazole-5-carboxamide formation?
Byproducts arise from incomplete cyclization or oxidation. Solutions include:
- Protection/Deprotection : Use tert-butyloxycarbonyl (Boc) groups to shield reactive amines during coupling .
- Oxidative Conditions : Controlled addition of H₂O₂ (0.5 equiv.) prevents over-oxidation of thiazole sulfur .
- Purification : Flash chromatography (silica gel, ethyl acetate/hexane gradient) isolates the target compound (>95% purity) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
